molecular formula C14H13BrO B098187 5-Benzyloxy-2-bromotoluene CAS No. 17671-75-9

5-Benzyloxy-2-bromotoluene

Cat. No. B098187
CAS RN: 17671-75-9
M. Wt: 277.16 g/mol
InChI Key: KOLLVAZFQFRSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxy-2-bromotoluene is a chemical compound that is part of a broader class of brominated aromatic compounds. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and organic materials. The presence of bromine atoms makes these compounds versatile for further chemical transformations, such as coupling reactions and substitutions.

Synthesis Analysis

The synthesis of brominated aromatic compounds can vary depending on the desired substitution pattern and the starting materials. For instance, the total synthesis of a biologically active natural product starting from a brominated methoxyphenyl methanol demonstrates the utility of brominated intermediates in complex molecule construction . Similarly, the synthesis of a brominated benzo annulene derivative through bromination with N-Bromosuccinimide (NBS) indicates the use of bromination reactions in the synthesis of novel compounds . The synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene shows the incorporation of bromine into a molecule with potential electrophosphorescent applications .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. For example, the crystal structure of a dibromo-9-(bromomethylene)benzo annulene was elucidated using these methods, revealing the presence of halogen bonds and hydrogen bonds in the solid state . The planar structure of benzo dichalcogenophenes packed in a herringbone arrangement is another example of the structural diversity of brominated aromatics .

Chemical Reactions Analysis

Brominated aromatics participate in a variety of chemical reactions. The reactivity of the bromine atoms allows for subsequent transformations, such as the regioselective O-demethylation of aryl methyl ethers . The synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene demonstrates the use of brominated aromatics in the formation of compounds with specific coordination geometries around metal centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the electrochemical properties of star-shaped molecules based on 1,3,5-benzenetriesters with pendant thiadiazole groups were investigated, revealing their potential as functional materials with liquid crystalline and electrochemical properties . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were also studied, showing significant differences in fluorescence intensity between the solution and solid states, indicative of aggregation-induced emission characteristics .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Benzyloxy-2-bromotoluene serves as a pivotal intermediate in various chemical syntheses and reactions, demonstrating its versatility in organic chemistry. Its applications span from kinetic studies in benzyloxylation reactions to the development of new synthetic pathways for complex molecules.

  • Benzyloxylation Kinetics

    A study detailed the synthesis of 4-benzyloxytoluene by reacting sodium benzyloxide with p-bromotoluene, highlighting the use of microwave irradiation and phase transfer catalysts to enhance reaction kinetics. This method showcases the potential of 5-benzyloxy-2-bromotoluene in facilitating nucleophilic substitution reactions, providing insights into the factors influencing these processes, including catalyst concentration and reaction temperature (Brahmayya & Wang, 2016).

  • Organic Synthesis Building Blocks

    Research into the preparation of 3-benzyloxy-4-bromo and 5-bromopicolinate esters from 5-benzyloxy-2-bromotoluene demonstrates its utility as a building block for synthesizing biologically active compounds and agrochemical products. These esters were efficiently produced and proved viable for various cross-coupling reactions, underscoring the chemical's significance in facilitating the synthesis of a wide range of functionalized pyridines (Verdelet et al., 2011).

  • Stereocontrolled Synthesis

    Another research focus involves the stereocontrolled synthesis of oxygen-bridged polycycles, where 2-(3-Benzyloxy)prop-1-ynyl)benzaldehyde interacts with PtCl(2) in toluene, leading to the formation of Pt-pyryliums. These intermediates undergo [3+2] cycloaddition with alkenes, yielding oxygen-bridged (5H-benzo[7]annulen-5-ylidene)platinum(ii) intermediates. This process, influenced by the electronic nature of the alkenes, highlights the role of 5-benzyloxy-2-bromotoluene derivatives in accessing a diverse array of polycyclic structures with good stereoselectivities (Oh et al., 2010).

Safety And Hazards

5-Benzyloxy-2-bromotoluene may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

1-bromo-2-methyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLLVAZFQFRSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373459
Record name 5-Benzyloxy-2-bromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxy-2-bromotoluene

CAS RN

17671-75-9
Record name 4-Benzyloxy-1-bromo-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17671-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzyloxy-2-bromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3-methylphenol (10 g) in N,N-dimethylformamide (50 mL) were added potassium carbonate (8.87 g) and benzyl bromide (6.36 mL), and the mixture was stirred at room temperature overnight. The reaction mixture was poured into water, and the resulting mixture was extracted with diethyl ether. The organic layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 4-benzyloxy-1-bromo-2-methylbenzene (14.6 g). This material was dissolved in tetrahydrofuran (200 mL). To the solution was added n-butyl lithium (2.66 mol/L n-hexane solution, 21.7 mL) at −78° C. under an argon atmosphere, and the mixture was stirred for 10 minutes. To the reaction mixture was added N,N-dimethylformamide (10.1 mL), and the mixture was allowed to warm to 0° C. and stirred for 30 minutes. The reaction mixture was poured into water, and the resulting mixture was extracted with diethyl ether. The organic layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 4-benzyloxy-2-methylbenzaldehyde. This material was dissolved in ethanol (100 mL). To the solution was added sodium borohydride (1.99 g), and the mixture was stirred at room temperature overnight. To the reaction mixture was added methanol, and the resulting mixture was concentrated under reduced pressure. To the residue was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with diethylether. The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution, water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethylacetate=6/1-3/1-1/1) to give the title compound (10.5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
6.36 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.